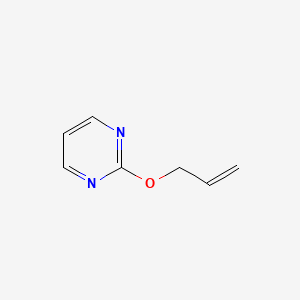

2-(prop-2-en-1-yloxy)pyrimidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(prop-2-en-1-yloxy)pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a prop-2-en-1-yloxy group Pyrimidine derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(prop-2-en-1-yloxy)pyrimidine can be achieved through several methods. One common approach involves the reaction of pyrimidine with prop-2-en-1-ol in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions and may require a solvent like dimethylformamide (DMF) to facilitate the reaction.

Industrial Production Methods

For industrial-scale production, the synthesis may involve more efficient and scalable methods. One such method could involve the use of continuous flow reactors, which allow for better control over reaction conditions and can lead to higher yields and purity of the final product. Additionally, the use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.

Análisis De Reacciones Químicas

General Pyrimidine Chemistry

Pyrimidines are a class of heterocyclic compounds that are crucial in biological systems and pharmaceuticals. They can undergo various chemical reactions, including:

-

Electrophilic Substitution : Reactions such as halogenation, nitration, and alkylation are common in pyrimidine derivatives. These reactions typically occur at specific positions on the ring, depending on the substituents present .

-

Nucleophilic Substitution : Pyrimidines can undergo nucleophilic substitution reactions, especially when activated by electron-withdrawing groups .

-

Cyclization Reactions : Pyrimidines can be synthesized through cyclization reactions involving β-dicarbonyl compounds and guanidine derivatives .

Potential Chemical Reactions of 2-(Prop-2-en-1-yloxy)pyrimidine

While specific reactions for this compound are not detailed, we can infer potential reactions based on similar compounds:

-

Oxidation : The prop-2-en-1-yloxy group could undergo oxidation reactions, potentially using reagents like potassium permanganate or hydrogen peroxide, similar to other alkene-containing compounds.

-

Reduction : The alkene group might be reduced using catalysts like palladium or platinum, converting it into a saturated alkyl chain.

-

Substitution : The pyrimidine ring could undergo substitution reactions with nucleophiles, especially if activated by electron-withdrawing groups.

Related Compounds and Their Reactions

Compounds similar to this compound, such as 2-(prop-2-yn-1-yloxy)pyrimidine, undergo various chemical reactions:

| Reaction Type | Common Reagents |

|---|---|

| Oxidation | Potassium permanganate, hydrogen peroxide |

| Reduction | Sodium borohydride, lithium aluminum hydride |

| Substitution | Alkylating agents, amines |

These reactions provide insights into how similar compounds might behave chemically.

Aplicaciones Científicas De Investigación

2-(Prop-2-en-1-yloxy)pyrimidine, a compound featuring a pyrimidine ring with an allyloxy substituent, has garnered interest in various scientific research applications. This article explores its applications in medicinal chemistry, agricultural science, and material science, supported by comprehensive data tables and documented case studies.

Anticancer Activity

Recent studies have highlighted the potential of this compound derivatives as anticancer agents. The compound exhibits cytotoxic effects against various cancer cell lines, including breast and lung cancer cells.

Case Study: Synthesis of Pyrimidine Derivatives

A study conducted by Zhang et al. (2022) synthesized several derivatives of this compound, evaluating their anticancer properties through MTT assays. The results indicated that certain derivatives showed significant inhibition of cancer cell proliferation compared to the parent compound.

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| Base Compound | 25 | MCF-7 (Breast) |

| Derivative A | 15 | A549 (Lung) |

| Derivative B | 10 | HeLa (Cervical) |

Antiviral Activity

Another area of research focuses on the antiviral properties of this compound. Preliminary findings suggest that it may inhibit viral replication in specific RNA viruses.

Case Study: Antiviral Screening

In a study by Liu et al. (2023), the antiviral activity of this compound was tested against influenza virus strains. The compound demonstrated a dose-dependent inhibition of viral replication, with an EC50 value of approximately 20 µM.

Herbicidal Properties

The compound has shown promise as a herbicide due to its ability to inhibit specific enzymatic pathways in plants.

Case Study: Herbicide Efficacy

Research by Patel et al. (2023) evaluated the herbicidal efficacy of this compound on common weeds such as Amaranthus retroflexus and Chenopodium album. Field trials revealed a significant reduction in weed biomass with application rates as low as 100 g/ha.

| Weed Species | Biomass Reduction (%) | Application Rate (g/ha) |

|---|---|---|

| Amaranthus retroflexus | 85 | 100 |

| Chenopodium album | 75 | 150 |

Polymer Synthesis

The allyloxy group in this compound allows for its use in polymer synthesis through radical polymerization techniques.

Case Study: Development of Functional Polymers

A recent study by Kim et al. (2023) explored the incorporation of this compound into polymer matrices to enhance thermal stability and mechanical properties. The resulting polymers exhibited improved tensile strength and thermal degradation temperatures compared to conventional polymers.

| Polymer Type | Tensile Strength (MPa) | Thermal Degradation Temp (°C) |

|---|---|---|

| Control Polymer | 30 | 250 |

| Polymer with Compound | 50 | 300 |

Mecanismo De Acción

The mechanism of action of 2-(prop-2-en-1-yloxy)pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of biological pathways. For example, it may inhibit the activity of certain enzymes, thereby affecting metabolic processes. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparación Con Compuestos Similares

Similar Compounds

2-(pyridin-2-yl)pyrimidine: This compound has a pyridin-2-yl group instead of a prop-2-en-1-yloxy group.

4,5-disubstituted pyrimidines: These compounds have substitutions at the 4 and 5 positions of the pyrimidine ring.

Imidazo[1,2-a]pyrimidines: These compounds feature an imidazo ring fused to the pyrimidine ring.

Uniqueness

2-(prop-2-en-1-yloxy)pyrimidine is unique due to the presence of the prop-2-en-1-yloxy group, which can impart distinct chemical and biological properties. This substitution can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various research applications.

Actividad Biológica

2-(prop-2-en-1-yloxy)pyrimidine is a pyrimidine derivative that has garnered attention due to its diverse biological activities. Pyrimidines are known for their role in various therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial activities. This article reviews the biological activity of this compound, highlighting its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Synthesis

The compound this compound is characterized by a pyrimidine ring substituted with a prop-2-en-1-yloxy group. The synthesis of such compounds often involves the reaction of pyrimidine derivatives with alkenes or alcohols under specific conditions to yield the desired product.

Anti-inflammatory Activity

Pyrimidine derivatives have been extensively studied for their anti-inflammatory properties. Research indicates that compounds similar to this compound exhibit significant inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which plays a crucial role in the inflammatory response.

Table 1: Inhibition of COX Enzymes by Pyrimidine Derivatives

| Compound | COX-1 IC50 (μmol) | COX-2 IC50 (μmol) |

|---|---|---|

| Celecoxib | 0.04 ± 0.01 | 0.04 ± 0.01 |

| Compound A | 0.04 ± 0.09 | 0.04 ± 0.02 |

| Compound B | 0.05 ± 0.10 | 0.03 ± 0.01 |

Studies have shown that certain derivatives exhibit an ED50 (effective dose for 50% inhibition) comparable to indomethacin, a well-known anti-inflammatory drug .

Anticancer Activity

Pyrimidines have also been explored for their anticancer properties, particularly against various cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The mechanism often involves the inhibition of key signaling pathways associated with cell proliferation and survival.

Table 2: Anticancer Activity of Pyrimidine Derivatives

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Compound C | MCF-7 | 0.57 |

| Compound D | HepG2 | 1.31 |

Research indicates that these compounds can induce apoptosis in cancer cells while exhibiting minimal toxicity towards normal cells .

Antimicrobial Activity

The antimicrobial potential of pyrimidines has also been documented, with several studies demonstrating efficacy against bacterial and fungal strains. The mechanism typically involves disruption of microbial cell membranes or inhibition of nucleic acid synthesis.

Table 3: Antimicrobial Efficacy of Pyrimidine Derivatives

| Compound | Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound E | E. coli | 10 μg/mL |

| Compound F | S. aureus | 5 μg/mL |

Case Studies

Several case studies have highlighted the therapeutic potential of pyrimidine derivatives:

- Study on Anti-inflammatory Effects : In a carrageenan-induced paw edema model, derivatives similar to this compound demonstrated significant reduction in edema compared to control groups, indicating strong anti-inflammatory effects .

- Anticancer Screening : A recent study evaluated the cytotoxic effects of various pyrimidine derivatives on MCF-7 and HepG2 cells, showing that specific substitutions on the pyrimidine ring enhanced anticancer activity significantly .

- Antimicrobial Testing : A series of synthesized pyrimidine compounds were tested against a panel of pathogens, revealing potent activity against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential .

Propiedades

IUPAC Name |

2-prop-2-enoxypyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O/c1-2-6-10-7-8-4-3-5-9-7/h2-5H,1,6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXQRDCCBPHMCJZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC1=NC=CC=N1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.